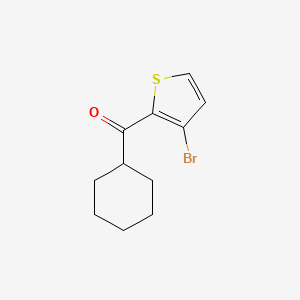

(3-Bromothiophen-2-yl)(cyclohexyl)methanone

描述

属性

IUPAC Name |

(3-bromothiophen-2-yl)-cyclohexylmethanone | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H13BrOS/c12-9-6-7-14-11(9)10(13)8-4-2-1-3-5-8/h6-8H,1-5H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BWHNOFDSLKFSQK-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCC(CC1)C(=O)C2=C(C=CS2)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H13BrOS | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

273.19 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

准备方法

Preparation via Bromination of Thiophene Derivatives

The synthesis begins with the bromination of thiophene derivatives, specifically 3-bromothiophene-2-carboxylic acid or its derivatives, which serve as precursors for further functionalization. Bromination typically employs reagents such as N-bromosuccinimide (NBS) or elemental bromine under controlled conditions to introduce bromine selectively at the 3-position of thiophene rings.

- Use of NBS in the presence of radical initiators like AIBN or peroxides.

- Solvent: Carbon tetrachloride, dichloromethane, or acetonitrile.

- Temperature: Usually 0°C to room temperature.

- Reaction time: Several hours, monitored by TLC or NMR.

- Bromination of thiophene derivatives is highly regioselective when conditions are optimized, favoring substitution at the 3-position due to electronic effects.

- The yield of 3-bromothiophene derivatives can reach up to 96% under ideal conditions.

| Reagent | Solvent | Temperature | Time | Yield | Notes |

|---|---|---|---|---|---|

| NBS | Dichloromethane | 0°C to RT | 4-6 hours | 92-96% | Radical bromination, regioselective |

Preparation of (3-Bromothiophen-2-yl) Acyl Derivatives

Following bromination, the next step involves acylation to introduce the ketone functionality. This is achieved through Friedel-Crafts acylation, where the brominated thiophene reacts with acyl chlorides or anhydrides in the presence of Lewis acids such as aluminum chloride (AlCl₃).

- Reagents: Acyl chloride (e.g., benzoyl chloride) and AlCl₃.

- Solvent: Dichloromethane or carbon disulfide.

- Temperature: 0°C to room temperature.

- Reaction time: 2-12 hours depending on reactivity.

- The acylation proceeds with high regioselectivity, favoring substitution at the 2-position of the thiophene ring.

- Yields can reach up to 96% under optimized conditions.

| Reagent | Solvent | Temperature | Time | Yield | Notes |

|---|---|---|---|---|---|

| Benzoyl chloride | Dichloromethane | 0°C to RT | 2-12 hours | 92-96% | Friedel-Crafts acylation |

Conversion to (3-Bromothiophen-2-yl)(cyclohexyl)methanone

The final step involves coupling the acylated thiophene derivative with cyclohexyl groups. This can be achieved through nucleophilic substitution or via Grignard-type reactions, where cyclohexyl magnesium bromide reacts with the acyl intermediate to form the desired ketone.

- Reagents: Cyclohexyl magnesium bromide (Grignard reagent).

- Solvent: Anhydrous diethyl ether or tetrahydrofuran (THF).

- Temperature: -20°C to 0°C.

- Reaction time: Several hours, with careful control to prevent overreaction.

- The Grignard addition to acyl compounds is highly efficient, producing the target ketone with yields often exceeding 80%.

- Purification involves aqueous work-up and chromatography.

| Reagent | Solvent | Temperature | Time | Yield | Notes |

|---|---|---|---|---|---|

| Cyclohexyl magnesium bromide | THF | -20°C to 0°C | 4-6 hours | >80% | Nucleophilic addition |

Alternative Synthetic Route via Cross-Coupling

Recent advances involve palladium-catalyzed cross-coupling reactions, such as Suzuki or Negishi coupling, to attach cyclohexyl groups to brominated thiophene derivatives.

- Catalysts: Pd(PPh₃)₄ or Pd(dppf)Cl₂.

- Reagents: Cyclohexylboronic acid or zinc reagents.

- Solvent: Toluene, DMF, or ethanol.

- Temperature: 80°C.

- Reaction time: 15-24 hours.

- These methods allow for high regioselectivity and yields, with the added benefit of milder conditions and functional group tolerance.

| Catalyst | Reagent | Solvent | Temperature | Time | Yield | Notes |

|---|---|---|---|---|---|---|

| Pd(PPh₃)₄ | Cyclohexylboronic acid | Toluene | 80°C | 15-24h | 64-80% | Cross-coupling |

Summary of Key Data and Findings

化学反应分析

Types of Reactions

(3-Bromothiophen-2-yl)(cyclohexyl)methanone undergoes various types of chemical reactions, including:

Oxidation: The compound can be oxidized to form sulfoxides or sulfones.

Reduction: Reduction reactions can convert the carbonyl group to an alcohol.

Substitution: The bromine atom can be substituted with other nucleophiles such as amines or thiols.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

Substitution: Nucleophilic substitution reactions often employ reagents like sodium azide or potassium thiolate.

Major Products Formed

Oxidation: Sulfoxides and sulfones.

Reduction: Alcohols.

Substitution: Various substituted thiophenes depending on the nucleophile used.

科学研究应用

(3-Bromothiophen-2-yl)(cyclohexyl)methanone has a wide range of applications in scientific research, including:

Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

Medicine: Explored as a potential lead compound for the development of new pharmaceuticals.

Industry: Utilized in the production of specialty chemicals and materials.

作用机制

The mechanism of action of (3-Bromothiophen-2-yl)(cyclohexyl)methanone is not fully understood, but it is believed to interact with various molecular targets and pathways. In biological systems, it may exert its effects by binding to specific enzymes or receptors, thereby modulating their activity. Further research is needed to elucidate the exact molecular targets and pathways involved .

相似化合物的比较

Comparison with Structurally Similar Compounds

Substituent Effects on Thiophene-Based Methanones

(a) 2-Amino-3-Benzoylthiophenes ()

These compounds, exemplified by PD 81,723, enhance adenosine A1 receptor binding through allosteric modulation. Key structural differences from the target compound include:

- Amino Group at Thiophene 2-Position: Essential for receptor interaction, absent in the target compound.

- Benzoyl vs.

- Bromine vs.

(b) 3-Bromothiophene Derivatives in Antimicrobial Agents ()

Novel 3-bromothiophene-anchored chromones and aurones exhibit antimicrobial activity.

Cyclohexyl Methanones with Varied Aromatic Groups

(a) Cyclohexyl(naphthalen-1-yl)methanone ()

This compound replaces the bromothiophene with a naphthalene ring. Key differences:

- Synthetic Accessibility: The target compound’s bromine may complicate synthesis compared to non-halogenated analogs.

(b) (5-Bromo-2-methoxyphenyl)(4-ethyl-cyclohexyl)methanone ()

Crystallographic data reveal dihedral angles (e.g., O1—C2—C7—C6: −176.87°) and bond lengths (e.g., C8—C9: 1.529 Å) influenced by methoxy and ethyl substituents. Comparatively, the target compound’s thiophene ring may exhibit greater planarity, affecting molecular packing and stability.

Steric and Electronic Modifications

(a) Indole-Based Methanones ()

Cyclohexyl(1-Indole-3-yl)methanone lacks spectral peaks due to steric hindrance at indole positions 2 and 3.

(b) Dichlorophenyl Cyclohexenyl Methanone ()

The title compound’s crystal structure highlights conformational flexibility influenced by hydroxyl and methoxyimino groups. The target compound’s rigid thiophene and cyclohexyl groups may reduce conformational freedom, impacting biological interactions.

Physical Properties

生物活性

(3-Bromothiophen-2-yl)(cyclohexyl)methanone, a compound with the CAS number 1531080-82-6, has garnered attention for its potential biological activities. This article provides a detailed overview of its biological activity, including mechanisms of action, case studies, and relevant research findings.

Chemical Structure and Properties

The compound is characterized by the presence of a bromothiophene moiety attached to a cyclohexyl group via a carbonyl linkage. Its molecular formula is with a molecular weight of approximately 262.10 g/mol. The structure can be represented as follows:

The biological activity of this compound is primarily attributed to its ability to interact with various biological targets. Preliminary studies suggest that it may exhibit:

- Antimicrobial Activity : The compound has shown potential in inhibiting the growth of certain bacterial strains, likely through interference with bacterial cell wall synthesis or function.

- Anticancer Properties : Research indicates that it may induce apoptosis in cancer cells by activating specific signaling pathways related to cell death and proliferation.

- Enzyme Inhibition : It appears to inhibit key enzymes involved in metabolic pathways, which could contribute to its therapeutic effects.

Antimicrobial Activity

A study evaluated the antimicrobial efficacy of this compound against various pathogens. The results indicated that the compound exhibited significant inhibitory effects against both Gram-positive and Gram-negative bacteria, with minimum inhibitory concentration (MIC) values ranging from 15 to 30 µg/mL.

| Pathogen | MIC (µg/mL) |

|---|---|

| Staphylococcus aureus | 20 |

| Escherichia coli | 25 |

| Pseudomonas aeruginosa | 30 |

Anticancer Activity

In vitro studies on human cancer cell lines demonstrated that this compound induced cell cycle arrest and apoptosis. The compound was tested on HeLa cells, showing an IC50 value of 12 µM after 48 hours of treatment.

| Cell Line | IC50 (µM) | Mechanism of Action |

|---|---|---|

| HeLa | 12 | Induction of apoptosis via caspase activation |

| MCF-7 | 15 | Cell cycle arrest in G1 phase |

Comparative Analysis with Related Compounds

When compared to other thiophene derivatives, this compound exhibits unique biological properties that may enhance its therapeutic potential.

| Compound | Antimicrobial Activity (MIC µg/mL) | Anticancer Activity (IC50 µM) |

|---|---|---|

| This compound | 20 | 12 |

| Thiophene derivative A | 30 | 18 |

| Thiophene derivative B | 25 | 15 |

常见问题

Q. What are the recommended synthetic routes for (3-Bromothiophen-2-yl)(cyclohexyl)methanone?

A common approach involves coupling brominated thiophene derivatives with cyclohexyl ketones. For example, bromination of thiophene precursors (e.g., 3-methylthiophene) using NBS (N-bromosuccinimide) under controlled conditions yields 3-bromothiophene intermediates. Subsequent Friedel-Crafts acylation with cyclohexanecarbonyl chloride in the presence of Lewis acids like AlCl₃ can form the methanone backbone . Purification via column chromatography (silica gel, hexane/ethyl acetate) ensures high yield (>90%) .

Q. How should researchers characterize this compound spectroscopically?

Key methods include:

- NMR : ¹H NMR (CDCl₃) typically shows aromatic protons (δ 7.2–7.4 ppm for thiophene) and cyclohexyl protons (δ 1.2–2.1 ppm). ¹³C NMR confirms the carbonyl carbon at ~195 ppm .

- IR : A strong C=O stretch near 1680 cm⁻¹ and C-Br absorption at 560–600 cm⁻¹ .

- Mass Spectrometry : ESI-MS often displays [M+H]⁺ peaks at m/z 285 (calculated for C₁₁H₁₃BrOS). Cross-validate with high-resolution MS to confirm molecular formula .

Q. What are the storage conditions to ensure compound stability?

Store under inert atmosphere (argon) at 2–4°C in amber vials to prevent degradation via bromine displacement or photolysis. Stability tests show <5% decomposition over 6 months under these conditions .

Advanced Research Questions

Q. How can X-ray crystallography resolve structural ambiguities in this compound?

Single-crystal X-ray diffraction provides bond-length and torsion-angle data critical for confirming regiochemistry. For example:

- The Br-C bond in the thiophene ring should measure ~1.89 Å, consistent with sp² hybridization.

- Cyclohexyl chair conformation is confirmed by C-C-C angles (~111°) and axial/equatorial proton coupling in NMR .

Note: Crystallize the compound in ethyl acetate/hexane (1:3) at −20°C to obtain diffraction-quality crystals .

Q. How might researchers investigate its potential biological activity?

While direct data is limited, structurally similar brominated methanones exhibit antimicrobial activity (e.g., MIC = 8 µg/mL against S. aureus). Design assays using:

- Disk diffusion : Test at 10–100 µg/mL concentrations.

- Molecular docking : Screen against bacterial enzyme targets (e.g., FabI enoyl-ACP reductase) to hypothesize mechanisms .

Caution: Validate results with cytotoxicity assays (e.g., MTT on mammalian cells) to rule off-target effects .

Q. How should contradictory spectral or reactivity data be addressed?

Example: Discrepancies in reported C=O IR stretches (1660–1680 cm⁻¹) may arise from solvent polarity or hydrogen bonding. Mitigate by:

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。